molecular formula C14H14BrNO B1324611 N-(2-Bromobenzyl)-3-methoxyaniline CAS No. 356531-37-8

N-(2-Bromobenzyl)-3-methoxyaniline

Cat. No. B1324611
M. Wt: 292.17 g/mol
InChI Key: KOWVQHOUQZIUSI-UHFFFAOYSA-N
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Description

“N-(2-Bromobenzyl)-3-methoxyaniline” is a compound that likely contains an aniline group (a benzene ring attached to an amine group), a methoxy group (an oxygen atom linked to a methyl group), and a bromobenzyl group (a benzene ring with a bromine atom and a methyl group) .


Synthesis Analysis

While specific synthesis methods for “N-(2-Bromobenzyl)-3-methoxyaniline” are not available, similar compounds have been synthesized through various methods. For instance, N-(2-bromobenzyl)indole was generated from easily available N-(2-bromobenzyl)-1H-indole . Another study reported a short approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed Ethoxyvinylation/Reductive N-Alkylation Sequence .

Scientific Research Applications

Synthesis and Characterization of Related Compounds

  • Synthesis and Growth of Benzylideneaniline Compounds : Benzylideneaniline compounds like N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline have been synthesized, characterized, and their nonlinear optical properties evaluated (Subashini et al., 2021).

  • Zinc Phthalocyanine Derivatives for Photodynamic Therapy : Novel zinc phthalocyanine derivatives have been synthesized, featuring components structurally related to N-(2-Bromobenzyl)-3-methoxyaniline, showing potential for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

  • Formation of Nitrogen-Containing Rings : Studies on displacements at the nitrogen of lithioalkoxylamides have demonstrated the utility of such reactions in forming nitrogen-containing rings, a process that is relevant to the structural family of N-(2-Bromobenzyl)-3-methoxyaniline (Beak & Selling, 1989).

Analytical and Chemical Studies

  • GC–MS and GC–IR Analysis : Gas chromatographic and mass spectrometric analyses of compounds like N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, which are structurally related to N-(2-Bromobenzyl)-3-methoxyaniline, provide insights into their chemical properties and potential applications (Abiedalla et al., 2021).

  • Synthesis of Other Related Compounds : Research includes the synthesis of compounds like 3-(2-Propylen)benzyl chloride starting from materials related to N-(2-Bromobenzyl)-3-methoxyaniline, demonstrating the versatility of this chemical framework in synthetic chemistry (Li-yin, 2002).

properties

IUPAC Name

N-[(2-bromophenyl)methyl]-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-17-13-7-4-6-12(9-13)16-10-11-5-2-3-8-14(11)15/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWVQHOUQZIUSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromobenzyl)-3-methoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Chen, SA Pullarkat - Organic & Biomolecular Chemistry, 2012 - pubs.rsc.org
A palladacycle-catalyzed tandem Heck-intramolecular aza-Michael reaction protocol has been developed for the one-pot synthesis of 1-substituted isoindolines from N-unprotected 2-…
Number of citations: 28 pubs.rsc.org

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